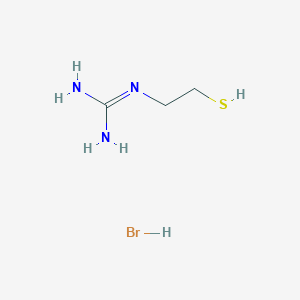

2-(2-Sulfanylethyl)guanidine;hydrobromide

Description

Guanidine (B92328) Functional Group: Fundamental Chemical Significance and Electron Delocalization

The guanidine functional group consists of a central carbon atom bonded to three nitrogen atoms, with the general formula (R¹R²N)(R³R⁴N)C=NR⁵. nih.govencyclopedia.pub This "Y-shaped" arrangement results in a molecule with significant electronic delocalization. nih.govencyclopedia.pub The structure can be depicted as having one double bond to an imino-type nitrogen and single bonds to two amino-type nitrogens. nih.gov

However, this representation is an oversimplification. In reality, the π-electrons are delocalized across the entire CN₃ core. nih.govresearchgate.net This delocalization is a result of resonance, where the positive charge in the protonated form is shared among all three nitrogen atoms. nih.govstackexchange.com This resonance stabilization is a key feature of guanidine chemistry, rendering the three nitrogen atoms in the resulting cation chemically equivalent. stackexchange.com The extensive electron delocalization contributes significantly to the high basicity of the guanidine group, as the resulting conjugate acid is exceptionally stable. nih.govstackexchange.comwikipedia.org

Physicochemical Properties of the Guanidinium (B1211019) Cation in Aqueous Environments

In aqueous solutions at physiological pH, guanidine exists almost exclusively in its protonated form, the guanidinium cation (C(NH₂)₃⁺). wikipedia.org This is due to guanidine's nature as a very strong base, with a pKₐH (the pKa of the conjugate acid) of 13.6. wikipedia.orgwikipedia.org This high pKa value means it readily accepts a proton from water, forming a highly stable, planar, and symmetric ion. wikipedia.org

The stability of the guanidinium cation in water is attributed to two main factors:

Resonance Stabilization : The positive charge is efficiently delocalized over the three nitrogen atoms, preventing it from being concentrated on a single atom. nih.govwikipedia.org

Efficient Solvation : The cation is effectively solvated by water molecules, which form hydrogen bonds with the amine groups. wikipedia.org

These properties make the guanidinium cation a weak acid and a highly stable species in aqueous environments. wikipedia.org Its salts, such as guanidinium chloride, are widely used in biochemistry as strong protein denaturants due to their chaotropic properties. wikipedia.orgwikipedia.org

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CH₆N₃⁺ | nih.gov |

| Molecular Weight | 60.08 g/mol | nih.gov |

| pKaH | 13.6 | wikipedia.org |

| Formal Charge | +1 | wikipedia.org |

Contextualization of Sulfanyl-Functionalized Guanidines within Contemporary Organic Chemistry

The introduction of a sulfanyl (B85325) (also known as a mercapto or thiol) group onto a guanidine scaffold, as seen in 2-(2-sulfanylethyl)guanidine, creates a bifunctional molecule with distinct chemical properties. The sulfanyl group (-SH) is a sulfur analogue of an alcohol group and is known for its nucleophilicity and its ability to form disulfide bonds through oxidation.

The synthesis of guanidine derivatives is a significant area of organic chemistry, with various methods developed to create substituted guanidines. researchgate.netorganic-chemistry.org These methods often involve the reaction of an amine with a guanidinylating agent, such as a thiourea (B124793) derivative or cyanamide. researchgate.netorganic-chemistry.org The presence of a sulfanyl group introduces both a site for potential side reactions and an additional functional handle for further molecular elaboration.

Sulfanyl-functionalized guanidines are of interest in medicinal chemistry and materials science. nih.gov The guanidine group can be used to modulate the solubility and basicity of a molecule, while the sulfanyl group can participate in covalent interactions or coordinate with metal ions. The compound 2-(2-sulfanylethyl)guanidine, as its hydrobromide salt, combines the highly basic and stable guanidinium core with a reactive sulfanyl tail.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 2-(2-sulfanylethyl)guanidine | nih.gov |

| Molecular Formula | C₃H₉N₃S | nih.gov |

| Molecular Weight | 119.19 g/mol | nih.gov |

| Synonyms | (Mercaptoethyl)guanidine, 2-mercaptoethylguanidine | nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

4337-69-3 |

|---|---|

Molecular Formula |

C3H10BrN3S |

Molecular Weight |

200.10 g/mol |

IUPAC Name |

2-(2-sulfanylethyl)guanidine;hydrobromide |

InChI |

InChI=1S/C3H9N3S.BrH/c4-3(5)6-1-2-7;/h7H,1-2H2,(H4,4,5,6);1H |

InChI Key |

LXVXSQZIJYNERR-UHFFFAOYSA-N |

Canonical SMILES |

C(CS)N=C(N)N.Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Sulfanylethyl Guanidine;hydrobromide and Its Chemical Derivatives

Direct Synthetic Routes to 2-(2-Sulfanylethyl)guanidine;hydrobromide

The direct synthesis of this compound involves the strategic combination of a precursor providing the 2-sulfanylethyl (or mercaptoethyl) backbone with a reagent that introduces the guanidinyl group.

The primary precursor for the ethylamine (B1201723) backbone is typically cysteamine (B1669678) , also known as 2-aminoethanethiol, or its more stable salt form, cysteamine hydrochloride . prepchem.com The guanidine (B92328) moiety is installed using a guanylating agent. Common methods for guanidinylation include the nucleophilic addition of an amine to cyanamides or carbodiimides, or the nucleophilic substitution of a leaving group from a guanylating reagent. researchgate.net

Key reagents used in these syntheses are summarized in the table below.

| Role | Precursor/Reagent | Chemical Name |

| Backbone Precursor | Cysteamine Hydrochloride | 2-Aminoethanethiol hydrochloride |

| Guanylating Agent | S-Methylisothiourea | Methylisothiourea |

| Guanylating Agent | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | 1H-Pyrazole-1-carboxamidine, N,N'-bis(1,1-dimethylethoxy)carbonyl- |

| Guanylating Agent | Cyanamide | Carbamonitrile |

The choice of guanylating agent can influence reaction conditions and the need for protecting groups on the guanidine nitrogen atoms. nih.govresearchgate.net For instance, using protected reagents like N,N′-Di-Boc-S-methylisothiourea allows for controlled, stepwise modifications of the guanidine unit later in the synthetic sequence. nih.gov

The guanidinylation of cysteamine is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base to neutralize the hydrochloride salt and facilitate the nucleophilic attack of the amine. prepchem.com

A representative synthesis involves the reaction of cysteamine hydrochloride with a substituted S-methylisothiourea derivative. prepchem.com The reaction proceeds by nucleophilic attack of the primary amine of cysteamine on the isothiourea, displacing methanethiol (B179389) as a leaving group.

Table of Typical Reaction Conditions:

| Parameter | Condition | Purpose |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | Dissolves reactants |

| Base | Sodium Hydroxide (NaOH) | Deprotonates the amine |

| Temperature | Room Temperature | Mild conditions to avoid side reactions |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents oxidation of the sulfanyl (B85325) group |

Optimization strategies focus on maximizing yield and purity. This can involve adjusting the stoichiometry of the reactants, the choice of base, and the reaction time. For instance, the use of mercury(II) chloride can act as a Lewis acid, making the carbon of a thiourea (B124793) group more susceptible to nucleophilic attack, thus improving reaction efficiency in some cases. mdpi.com Purification is typically achieved through evaporation of the solvent followed by extraction or chromatography. prepchem.commdpi.com

Synthetic Approaches to Chemically Modified 2-(2-Sulfanylethyl)guanidine Derivatives

The 2-(2-sulfanylethyl)guanidine scaffold offers two primary sites for chemical modification: the terminal sulfanyl group and the guanidine moiety. This allows for the synthesis of a vast library of derivatives.

The sulfanyl (thiol) group is a versatile functional handle that can undergo a variety of chemical transformations. ontosight.ai Common derivatization strategies include:

Alkylation: Reaction with alkyl halides to form thioethers.

Oxidation: Formation of disulfide bonds through mild oxidation, which can be used to link two molecules of the parent compound or to form cyclic structures. ontosight.ai

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Reaction with Maleimides: Formation of stable thioether bonds, often used in bioconjugation. N-substituted maleimides are common reagents for this purpose. psu.edu

Esterification: Reaction with carboxylic acids to form thioesters.

These reactions allow for the attachment of a wide array of functional groups to the sulfur atom, tailoring the molecule's physical and chemical properties.

The guanidine group can be extensively modified, either by attaching substituents to its nitrogen atoms or by incorporating it into a heterocyclic ring system. nih.govnih.gov

N-Substitution: Substituents can be introduced onto the guanidine nitrogens using various synthetic methods. mdpi.com One common approach involves using tailor-made guanidinylation precursors that already contain the desired substituent. nih.govresearchgate.net For example, N,N′-Di-Boc-1H-pyrazole-1-carboxamidine can be used to introduce a protected guanidine group, which can then be deprotected and further functionalized. researchgate.netnih.gov This allows for the synthesis of terminally alkylated or acylated guanidines. nih.gov A specific example is the synthesis of N-cyano-N'-propargyl-N"-(2-mercaptoethyl)guanidine from cysteamine hydrochloride and N-cyano-N'-(2-propyn-1-yl)-S-methylisothiourea. prepchem.com

Cyclization: The 2-(2-sulfanylethyl)guanidine scaffold is prone to cyclization reactions, leading to the formation of various heterocyclic structures.

Intramolecular Cyclization: The terminal sulfanyl group can react with the guanidine moiety, or an activated carbon atom attached to it, to form sulfur-containing heterocycles like 2-iminothiazolidine derivatives.

Cascade Cyclizations: In the presence of other reagents, the initially formed guanidine can undergo further spontaneous cyclization reactions. For example, reaction with acrylonitrile (B1666552) can lead to a cascade cyclization, ultimately forming bicyclic compounds containing a dihydropyrimidine (B8664642) ring. researchgate.net

Domino Processes: More complex, ring-fused N-acylguanidines can be generated through domino processes, such as a quinazolinone rearrangement followed by an intramolecular cyclization. nih.gov The outcome of these reactions can depend on the substitution pattern of the reacting amine. nih.gov

These cyclization strategies provide access to rigid, conformationally constrained analogs of the parent compound. nih.govmdpi.com

The 2-(2-sulfanylethyl)guanidine unit can serve as a versatile building block for the construction of larger, more complex molecules. mdpi.com By utilizing the reactive handles on the scaffold, it can be attached to central hub molecules to create multivalent systems.

For example, the primary amine of the cysteamine precursor or the sulfanyl group of the final product could be conjugated to a multifunctional molecule like glutamic acid or a triazine core. mdpi.com This approach allows for the rational design of molecules where multiple guanidine units are displayed in a controlled spatial arrangement. Such architectures are of interest in fields like supramolecular chemistry and drug design, where multivalency can lead to enhanced binding affinity and specific biological effects. mdpi.com The synthesis of these complex architectures often relies on standard peptide coupling chemistry or nucleophilic substitution reactions to link the scaffold to the central hub. mdpi.com

Exploration of Green Chemistry Principles in the Synthesis of this compound Analogs

The growing emphasis on sustainable practices in chemical synthesis has spurred investigations into greener methodologies for the production of a wide array of compounds, including guanidine derivatives. While specific research focusing exclusively on the green synthesis of this compound is not extensively documented, the principles of green chemistry can be applied to the synthesis of its analogs by drawing from methodologies developed for other guanidine-containing molecules and sulfur compounds. These approaches aim to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

Key green chemistry strategies applicable to the synthesis of this compound analogs include the use of alternative solvents, development of catalytic processes, and the application of energy-efficient techniques such as microwave-assisted synthesis.

Catalytic Approaches:

A significant advancement in the green synthesis of guanidines involves the use of catalysts to replace stoichiometric reagents, which often generate substantial waste. For the guanylation of amines, which is a crucial step in synthesizing guanidine derivatives, various catalytic systems have been explored. For instance, nanocrystalline zinc(II) oxide has been demonstrated as a highly efficient heterogeneous catalyst for the guanylation of various amines with carbodiimides, resulting in excellent yields of N,N′,N″-trisubstituted guanidines. researchgate.net The use of such a catalyst is advantageous as it can often be recovered and reused, adding to the sustainability of the process.

Alternative Solvents and Reaction Conditions:

The choice of solvent plays a critical role in the environmental footprint of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. researchgate.net Research into greener alternatives has highlighted the potential of water, ionic liquids, and deep eutectic solvents for various organic transformations. researchgate.net The synthesis of sulfur-containing heterocycles, for example, has been successfully carried out in these green solvents, suggesting their potential applicability to the synthesis of sulfur-containing guanidines. mdpi.com

Furthermore, solvent-free reaction conditions represent an ideal green chemistry approach. Microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions has been reported, showcasing a method that is both energy-efficient and eliminates solvent-related waste. tandfonline.com

Energy Efficiency:

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating methods. tandfonline.com This technique can be particularly beneficial for the synthesis of heterocyclic compounds and could be adapted for the synthesis of guanidine derivatives and their precursors.

A summary of relevant green chemistry approaches for the synthesis of guanidine analogs is presented in the table below.

| Green Chemistry Principle | Methodology | Key Advantages | Potential Application to Analogs |

|---|---|---|---|

| Catalysis | Use of nanocrystalline ZnO as a heterogeneous catalyst for guanylation. researchgate.net | High efficiency, catalyst reusability, reduced waste. | Catalytic guanylation of cysteamine or its derivatives. |

| Alternative Solvents | Utilization of water, ionic liquids, or deep eutectic solvents. researchgate.netmdpi.com | Reduced toxicity and flammability, potential for biodegradability. | Synthesis of sulfur-containing guanidine precursors in greener media. |

| Solvent-Free Reactions | Microwave-assisted synthesis without a solvent. tandfonline.com | Elimination of solvent waste, simplified workup, energy efficiency. | Direct guanylation of mercaptoethylamines under solvent-free conditions. |

| Energy Efficiency | Microwave irradiation to accelerate reactions. tandfonline.com | Drastically reduced reaction times, often leading to higher yields. | Rapid synthesis of protected guanidinoethanethiol derivatives. |

While direct application of these green methodologies to the synthesis of this compound requires further investigation, these examples provide a strong foundation for developing more sustainable synthetic routes for this class of compounds. The principles of catalysis, use of benign solvents, and energy-efficient methods are central to advancing the field of green chemical synthesis.

Chemical Reactivity and Mechanistic Investigations of 2 2 Sulfanylethyl Guanidine;hydrobromide

Role as a Nucleophile and Electrophile in Diverse Organic Transformations

The dual functionality of 2-(2-sulfanylethyl)guanidine;hydrobromide underpins its versatile reactivity. The guanidine (B92328) group, a strong organic base, can also act as a potent nucleophile. rsc.orgresearchgate.net Its high pKa ensures that it is protonated under most physiological conditions, yet the neutral form can participate in nucleophilic attacks. wikipedia.org The lone pairs on the nitrogen atoms can attack electron-deficient centers, initiating a variety of organic reactions. For instance, guanidines are known to act as nucleophilic catalysts in reactions such as Michael additions. researchgate.net

Conversely, while the guanidine carbon is typically electron-rich and not considered a strong electrophile, its reactivity can be enhanced. organic-chemistry.org Activation, for example by converting the guanidine into a guanidine cyclic diimide (GCDI), can render the central carbon susceptible to nucleophilic attack by amines and alcohols. organic-chemistry.org This strategy effectively overcomes the inherent resonance stabilization that normally makes the guanidine carbon resistant to nucleophiles. organic-chemistry.org

The sulfanyl (B85325) group (-SH) is a well-established soft nucleophile. researchgate.net The sulfur atom readily attacks electrophilic centers, particularly soft electrophiles like alkyl halides and electron-deficient alkenes. This nucleophilicity is central to its participation in reactions such as thiol-ene conjugations and the formation of thioethers. researchgate.netnih.gov

Acid-Base Equilibria and Protonation States of the Guanidinium (B1211019) Moiety

The guanidine group is one of the strongest organic bases, with a pKaH of its conjugate acid (the guanidinium ion) around 13.6 in water. wikipedia.orgscripps.edu This high basicity is due to the exceptional resonance stabilization of the resulting planar, symmetrical guanidinium cation, where the positive charge is delocalized over the central carbon and three nitrogen atoms. wikipedia.org Consequently, in aqueous solutions at or near neutral pH, the guanidine moiety of 2-(2-sulfanylethyl)guanidine exists almost exclusively in its protonated, cationic guanidinium form. wikipedia.org

The sulfanyl group is weakly acidic, with a typical pKa value around 8-10. mit.edu The proximity of the positively charged guanidinium group can influence the pKa of the thiol group. Studies on similar molecules, where a guanidyl unit is in close proximity to a thiol, have shown an increase in the acidity (a decrease in pKa) of the thiol group. mdpi.com This effect is attributed to the electron-withdrawing inductive effect of the nearby cationic center. However, increasing the distance or flexibility between the two groups can diminish this coupling effect. mdpi.com

| Functional Group | Property | Typical pKa | Influencing Factors |

| Guanidine | Strong Base | ~13.6 (for conjugate acid) | Resonance stabilization of the guanidinium cation |

| Sulfanyl (Thiol) | Weak Acid | ~8-10 | Proximity to the cationic guanidinium group can increase acidity (lower pKa) |

Elucidation of Key Reaction Mechanisms Involving the Guanidine and Sulfanyl Groups

The distinct reactivity of the guanidine and sulfanyl groups enables this compound to engage in several key reaction mechanisms.

Guanidine-Catalyzed Reaction Pathways

Guanidines are effective organocatalysts, often functioning through mechanisms involving proton transfer and hydrogen bonding. researchgate.netnih.gov In a typical catalytic cycle, the guanidine acts as a Brønsted base, abstracting a proton from a substrate. researchgate.net The resulting guanidinium ion can then act as a bifunctional catalyst, activating both a nucleophile and an electrophile through hydrogen bonding interactions, thereby facilitating the reaction. rsc.orgresearchgate.net This dual activation is a key feature in many guanidine-catalyzed transformations. For example, guanidine additives have been shown to enable intermolecular three-component reactions involving amines and thiols by facilitating key reaction steps. researchgate.net

Reactions Involving the Sulfanyl Group (e.g., thiol-ene conjugations, disulfide formations)

The sulfanyl group is highly reactive and participates in several important transformations.

Thiol-Ene Conjugations: This "click" reaction involves the radical-mediated addition of a thiol across a double bond (an "ene"). nih.gov This process is highly efficient and can be initiated by UV light in the presence of a photoinitiator. nih.gov It provides a robust method for covalently linking the sulfanyl group of 2-(2-sulfanylethyl)guanidine to alkene-containing molecules, a valuable strategy in bioconjugation and materials science. nih.govnih.gov

Disulfide Formations: Thiols can be readily oxidized to form disulfide bonds (-S-S-). This reversible reaction is a cornerstone of protein folding and redox regulation. mdpi.comnih.gov The sulfanyl group of 2-(2-sulfanylethyl)guanidine can react with another thiol-containing molecule or another molecule of itself to form a disulfide. This process, often referred to as disulfide scrambling or exchange, can be facilitated under alkaline conditions and in the presence of denaturants like guanidine hydrochloride. nih.gov The stability and reactivity of these disulfide bonds are influenced by factors such as local electrostatics and molecular strain. nih.gov Studies have shown that mercaptoethylguanidine (MEG) and its disulfide form can act as activators of guanylate cyclase, highlighting the biological relevance of this transformation. nih.gov

Analysis of Intermolecular and Intramolecular Reaction Pathways

The presence of two reactive groups on the same ethyl linker allows for both intermolecular and intramolecular reactions. Intermolecular reactions involve the guanidine or sulfanyl group of one molecule reacting with a separate molecule. Examples include the guanidine-catalyzed reaction between two different substrates or the formation of a disulfide bond between two molecules of 2-(2-sulfanylethyl)guanidine. researchgate.netnih.gov

Intramolecular pathways are also possible, where the guanidine and sulfanyl groups within the same molecule interact or react with another part of the molecule after it has been incorporated into a larger structure. For instance, after conjugation to another molecule via the thiol group, the guanidine moiety could act as an intramolecular catalyst for a subsequent transformation. The tendency for intramolecular versus intermolecular reactions often depends on factors like concentration, solvent, and the geometric feasibility of the transition state. researchgate.netirb.hr

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The kinetics and thermodynamics of reactions involving this compound are governed by the properties of its functional groups.

Advanced Spectroscopic and Structural Characterization of 2 2 Sulfanylethyl Guanidine;hydrobromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of a molecule in solution. By analyzing the chemical shifts, coupling patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom can be mapped.

While specific experimental spectra for 2-(2-Sulfanylethyl)guanidine;hydrobromide are not widely published, the expected spectral features can be predicted based on its molecular structure and data from analogous compounds.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the different proton environments. The ethyl chain should produce two signals, likely triplets, due to coupling between the adjacent methylene (B1212753) (-CH₂-) groups. The protons on the guanidinium (B1211019) nitrogens and the thiol sulfur are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. Three distinct carbon signals are expected: two for the ethyl chain and one for the central carbon of the guanidinium group. The guanidinium carbon is characteristically deshielded due to its attachment to three nitrogen atoms and its involvement in resonance, typically appearing in the 155-160 ppm range. The ethyl carbons will appear further upfield.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹³C | ~157 | C(NH₂)₂(NH) - Guanidinium carbon |

| ~40 | -CH₂-N - Methylene group attached to nitrogen | |

| ~30 | -CH₂-S - Methylene group attached to sulfur | |

| ¹H | 7.0 - 8.5 | -NH, -NH₂ - Broad, exchangeable guanidinium protons |

| ~3.4 | -CH₂-N - Triplet | |

| ~2.8 | -CH₂-S - Triplet |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing structural clues through its fragmentation pattern.

For the free base, 2-(2-Sulfanylethyl)guanidine, the molecular weight is 119.19 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as its protonated molecular ion [M+H]⁺ at an m/z of approximately 120.06.

Tandem mass spectrometry (MS/MS) experiments on this precursor ion induce fragmentation, yielding smaller ions that reveal the molecule's substructures. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

Observed MS/MS Fragmentation of [M+H]⁺ Ion of 2-(2-Sulfanylethyl)guanidine

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss | Lost Fragment |

|---|---|---|---|

| 120.06 | 103.1 | Loss of Ammonia (B1221849) | NH₃ |

| 120.06 | 78.1 | Cleavage of C-S bond | CH₂=CHSH (Vinyl mercaptan) |

The fragmentation analysis supports the proposed structure. The initial loss of ammonia (NH₃) is a common fragmentation pathway for guanidinium compounds. Further fragmentation involves cleavage of the ethyl chain, breaking the molecule into its constituent guanidine (B92328) and ethylthiol parts.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, providing an unambiguous structural model.

While a specific crystal structure for this compound has not been reported in publicly available databases, the expected findings from such an analysis can be described. A successful crystallographic study would reveal:

Guanidinium Group Geometry: The planarity of the central CN₃ core, a result of resonance delocalization of the positive charge across the three nitrogen atoms. It would also confirm the specific C-N bond lengths, which are expected to be intermediate between single and double bonds.

Side Chain Conformation: The torsion angles of the C-C, C-S, and C-N bonds of the ethylsulfanyl side chain, defining its preferred conformation in the crystal lattice.

Role of the Counter-ion: The precise location of the bromide (Br⁻) anion relative to the guanidinium cation. It would detail the hydrogen bonding network, showing how the bromide ion interacts with the N-H protons of the guanidinium group, which is crucial for stabilizing the crystal packing.

Computational and Theoretical Chemical Studies of 2 2 Sulfanylethyl Guanidine;hydrobromide

Quantum Chemical Calculations (e.g., Density Functional Theory, Frontier Molecular Orbital Analysis)

Quantum chemical calculations are fundamental in elucidating the electronic properties of 2-(2-sulfanylethyl)guanidine;hydrobromide. Density Functional Theory (DFT) is a powerful method used to investigate the optimized geometry, electronic structure, and spectroscopic properties of molecules. For the 2-(2-sulfanylethyl)guanidinium cation, DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. These calculations often employ functionals like B3LYP with appropriate basis sets to achieve a balance between accuracy and computational cost researchgate.net.

Molecular Electrostatic Potential (MEP) maps, another output of quantum chemical calculations, are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For the guanidinium (B1211019) cation, the positive potential is concentrated around the hydrogen atoms of the amino groups, indicating these as sites for hydrogen bonding and interaction with nucleophiles nih.gov.

Table 1: Calculated Quantum Chemical Properties of a Model Guanidinium Cation

| Property | Description | Typical Calculated Value/Observation |

| HOMO Energy | Energy of the highest occupied molecular orbital, related to electron-donating ability. | Varies with substituents, generally indicates regions of high electron density. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. | Varies with substituents, indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, an indicator of chemical reactivity. | A smaller gap suggests higher reactivity. |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Confirms intramolecular charge transfer and identifies charged regions. |

| Molecular Electrostatic Potential (MEP) | Visual representation of the charge distribution on the molecule's surface. | Identifies positive (electrophilic) and negative (nucleophilic) regions. |

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior in Solution and Solid States

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding environment. For this compound, MD simulations can be employed to explore its dynamic behavior in both solution and the solid state uni-konstanz.deuni-konstanz.de.

In an aqueous solution, MD simulations can reveal the conformational landscape of the 2-(2-sulfanylethyl)guanidinium cation. The ethyl linker allows for considerable flexibility, leading to a variety of possible conformations. Simulations can track the dihedral angles of the ethyl chain to identify the most stable and frequently occurring conformers nih.gov. Furthermore, MD studies can elucidate the solvation structure around the cation, showing how water molecules arrange themselves to solvate the charged guanidinium head and the sulfanyl (B85325) tail.

In the solid state, MD simulations can provide insights into the crystal packing and the stability of the crystalline lattice. By simulating the movements of the ions at different temperatures, it is possible to understand the nature of the forces holding the crystal together and to predict phase transitions. Such simulations are crucial for understanding the physical properties of the solid material.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)

The intermolecular interactions in the crystalline structure of this compound are dominated by hydrogen bonds and van der Waals forces. The guanidinium cation is an excellent hydrogen bond donor due to the presence of multiple N-H groups rsc.org. These groups can form strong hydrogen bonds with the bromide anion and with neighboring guanidinium cations, creating a complex three-dimensional network nih.govsemanticscholar.org.

Van der Waals forces, although weaker than hydrogen bonds, also contribute significantly to the cohesion of the crystal lattice. These interactions arise from the temporary fluctuations in electron density and are particularly important for the non-polar parts of the molecule, such as the ethyl chain.

Table 2: Key Intermolecular Interactions in Guanidinium Salts

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bonding | N-H groups of the guanidinium cation | Bromide anion, Sulfanyl group of another molecule | Primary determinant of crystal packing and stability. |

| Van der Waals Forces | Ethyl chain, entire molecule | Neighboring molecules | Contribute to the overall cohesive energy of the crystal. |

| Ionic Interactions | Positively charged guanidinium cation | Negatively charged bromide anion | Strong electrostatic attraction holding the ions together in the lattice. |

Theoretical Exploration of Reaction Pathways and Transition States

Theoretical chemistry provides powerful tools to explore the potential reaction pathways of this compound. By mapping the potential energy surface, chemists can identify the most likely mechanisms for various reactions. This involves locating the transition states, which are the energy maxima along the reaction coordinate, and the intermediates, which are local energy minima.

For instance, the guanidine (B92328) group can act as a catalyst in various organic reactions, often through its ability to act as a general base or to form specific hydrogen bonds with substrates researchgate.netrsc.org. DFT calculations can be used to model these catalytic cycles, determining the activation energies for each step and identifying the rate-determining step nih.gov.

The sulfanyl group also offers a site for various chemical transformations, such as oxidation to form disulfides or sulfoxides, or alkylation reactions. Theoretical studies can predict the feasibility of these reactions by calculating the reaction energies and activation barriers. This information is invaluable for designing new synthetic routes or understanding the metabolic fate of the compound.

Structure-Reactivity Relationship Studies through Computational Modeling

Computational modeling is instrumental in establishing structure-reactivity relationships (SAR), which correlate the chemical structure of a molecule with its reactivity or biological activity. For 2-(2-sulfanylethyl)guanidine and its derivatives, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict their properties longdom.org.

QSAR studies involve calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a correlation between these descriptors and an observed activity nih.govnih.gov. Molecular descriptors can include electronic properties (e.g., HOMO/LUMO energies, atomic charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP) researchgate.netnih.gov.

For example, a QSAR study on a series of guanidine derivatives might reveal that the electron-donating or withdrawing nature of substituents on the guanidine group has a significant impact on its catalytic activity. Similarly, the length and flexibility of the side chain could be correlated with the compound's ability to bind to a biological target. These computational models can guide the design of new compounds with enhanced or specific reactivity profiles.

Non Biological Applications and Materials Science Contributions of 2 2 Sulfanylethyl Guanidine;hydrobromide and Its Analogs

Applications in Perovskite Materials and Optoelectronic Devices

The guanidinium (B1211019) cation has been investigated as a component in perovskite solar cells to enhance their stability and efficiency. e-asct.orgrsc.orgrsc.org Although direct studies on 2-(2-sulfanylethyl)guanidine;hydrobromide are not prevalent, the behavior of other guanidinium salts provides insight into its potential roles.

Guanidinium (GA) cations have been successfully incorporated into perovskite structures, often as a partial substitute for smaller cations like methylammonium (B1206745) (MA). e-asct.org This substitution can improve the structural stability of the perovskite lattice. e-asct.org The introduction of guanidinium-based additives has been shown to reduce defects within the perovskite film, leading to improved optical properties. e-asct.org For instance, the use of guanidinium chloride (GuCl) as a multifunctional additive has been found to improve the quality of the CH3NH3PbI3 perovskite absorber. rsc.org Similarly, guanidinium tetrafluoroborate (B81430) (GATFB) post-treatment can improve film surface topology and reduce surface defects. mdpi.com The presence of a thiol group, as in 2-aminoethanethiol hydroiodate, can also contribute to phase stability improvement in inorganic perovskite films. researchgate.net The formation of Pb-S bonds through the interaction of sulfur-containing compounds with the perovskite can passivate defects and stabilize the perovskite phase. researchgate.net

Table 1: Effects of Guanidinium-based Additives on Perovskite Properties

| Additive | Perovskite Type | Observed Effects | Reference |

| Guanidinium (GA) | MAPbI3 | Improved optical properties, reduction of defects. | e-asct.org |

| Guanidinium Chloride (GuCl) | CH3NH3PbI3 | Enhanced charge carrier lifetimes, suppressed charge carrier loss. | rsc.org |

| Guanidinium Tetrafluoroborate (GATFB) | Multi-cation mixed halide | Improved film surface topology, reduced surface defects, suppressed non-radiative recombination. | mdpi.com |

| Guanidinium Isothiocyanate (GITC) | MAPbI3 | Improved morphology and thermal stability of the perovskite film. | iaea.org |

| 2-Aminoethanethiol Hydroiodate | CsPbI3 | Improved phase stability and moisture resistance. | researchgate.net |

This table summarizes the observed effects of various guanidinium-based and thiol-containing additives on the properties of perovskite materials.

Additives containing the guanidinium cation can significantly influence the charge carrier dynamics within perovskite films, which is crucial for the performance of solar cells. The reduction of defects upon the introduction of guanidinium derivatives leads to a decrease in non-radiative recombination, thereby enhancing charge carrier lifetimes. rsc.orgmdpi.com For example, perovskite solar cells treated with guanidinium chloride exhibited suppressed charge carrier loss. rsc.org The improved energy band alignment in devices post-treated with guanidinium salts can also enhance the carrier extraction efficiency. mdpi.com The passivation of surface defects by sulfur-containing compounds can further contribute to improved optoelectronic properties by reducing non-radiative recombination pathways.

Catalytic Applications in Synthetic Organic Chemistry

Guanidines are recognized as strong organic bases and have found widespread use as catalysts in a variety of organic reactions. researchgate.net Their catalytic activity stems from their high basicity and ability to act as hydrogen bond donors through the corresponding guanidinium ion. While specific catalytic applications of this compound have not been extensively reported, the general reactivity of guanidines and the presence of a thiol group suggest its potential utility.

The guanidine (B92328) moiety can catalyze reactions such as Michael additions, aldol (B89426) condensations, and enantioselective additions of various nucleophiles. researchgate.net The presence of the sulfanyl (B85325) group could introduce additional functionalities, such as the ability to participate in thiol-ene click chemistry or to coordinate with metal centers in bifunctional catalysis. Metal complexes bearing sulfur-containing ligands have been explored as catalysts in reactions like the coupling of CO2 with epoxides. mdpi.com The thiol group could potentially interact with substrates or co-catalysts, influencing the stereoselectivity and efficiency of catalytic processes.

Investigations into Interactions with Inorganic Surfaces and Adsorption Phenomena

The bifunctional nature of 2-(2-sulfanylethyl)guanidine, possessing both a guanidinium cation and a thiol group, suggests strong interactions with various inorganic surfaces. The guanidinium cation has been shown to adsorb onto negatively charged surfaces of minerals like kaolinite (B1170537) and goethite through electrostatic interactions and the formation of hydrogen bonding networks. researchgate.net It also exhibits a propensity for the air-water interface. nih.govresearchgate.net

The thiol group is well-known for its strong affinity for noble metal surfaces, particularly gold, where it forms a stable Au-S bond. researchgate.netresearchgate.net This interaction is the basis for the formation of self-assembled monolayers (SAMs) on metal surfaces. researchgate.net Therefore, this compound is expected to exhibit strong adsorption on a variety of surfaces. On oxide surfaces, the interaction would likely be dominated by the guanidinium group's electrostatic and hydrogen bonding capabilities. On metallic surfaces like gold, silver, and copper, the thiol group would likely lead to chemisorption, forming a strong covalent-like bond. isrra.org This dual functionality could be exploited for surface modification and the creation of functional interfaces.

Chemical Interactions with Macromolecular Structures for Non-Biological Tool Applications

Guanidinium salts, such as guanidinium chloride and guanidinium thiocyanate, are well-established chaotropic agents, meaning they disrupt the structure of water and weaken hydrophobic interactions. taylorandfrancis.comwikipedia.org This property makes them potent denaturants of macromolecules, including proteins and nucleic acids, in non-biological contexts. taylorandfrancis.comnih.gov

The chaotropic activity of the guanidinium cation arises from its ability to interfere with the hydrogen-bonding network of water. rsc.orgchemrxiv.org This disruption makes the aqueous environment less favorable for the hydrophobic cores of folded macromolecules, leading to their unfolding or denaturation. wikipedia.org Guanidinium ions can also interact directly with the macromolecule, shielding charges and preventing the stabilization of salt bridges. wikipedia.org The presence of the sulfanyl group in 2-(2-sulfanylethyl)guanidine could further influence its interaction with macromolecules, particularly proteins, through the formation of disulfide bonds under oxidizing conditions. The denaturation of macromolecules is a fundamental tool in various laboratory applications, including the solubilization of aggregated materials and in the analysis of macromolecular structures.

pH Regulation and Buffering Capacity in Chemical Systems

The guanidinium group, the protonated form of guanidine, is characterized by its remarkable basicity. In aqueous solutions, guanidine has a pKaH of 13.6, indicating that it is a very strong base and exists almost exclusively as the guanidinium cation at neutral pH. wikipedia.org This inherent property of the guanidinium moiety in this compound and its analogs makes them excellent candidates for pH regulation and as buffering agents in a variety of chemical systems.

A buffer solution, which typically consists of a weak acid and its conjugate base or a weak base and its conjugate acid, resists changes in pH upon the addition of small quantities of an acid or a base. khanacademy.org The high pKa of the guanidinium group ensures a stable buffering capacity in the alkaline range. The resonance stabilization of the positive charge across the three nitrogen atoms of the guanidinium ion contributes to its stability in solution. wikipedia.org

The choice of buffer is critical in many chemical reactions and analytical procedures, especially when dealing with macromolecules like proteins. The ionization state of a protein's functional groups is highly dependent on the pH of the surrounding medium, and maintaining a stable pH is crucial for protein stability and function. nih.gov Guanidinium-based buffers are particularly useful in studies involving proteins, as their chemical properties can mimic the behavior of the amino acid arginine, which also contains a guanidinium group. researchgate.net

Applications in Macromolecule Isolation and Purification Methodologies

Guanidinium compounds, particularly guanidine hydrochloride, are widely employed in the isolation and purification of macromolecules such as proteins and nucleic acids. agscientific.com Their utility in these methodologies stems from their potent chaotropic and denaturing properties.

Protein Purification and Solubilization of Inclusion Bodies:

A significant challenge in the production of recombinant proteins in bacterial expression systems is the formation of insoluble aggregates known as inclusion bodies. yacooscience.com These protein aggregates are often difficult to solubilize, hindering their purification and subsequent use. Guanidine hydrochloride is a powerful chaotropic agent that effectively solubilizes these inclusion bodies. sigmaaldrich.combiologicscorp.comresearchgate.net

The mechanism of action involves the disruption of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that maintain the protein's secondary and tertiary structures. qinmuchem.com By breaking these bonds, guanidine hydrochloride unfolds the protein into a linear polypeptide chain, thereby increasing its solubility in aqueous solutions. wikipedia.org Concentrations of 6 M guanidinium chloride are known to cause most proteins to lose their entire secondary structure and become randomly coiled. wikipedia.org This denaturing property allows for the extraction and purification of proteins that would otherwise be inaccessible.

Once solubilized, the denatured protein can be purified using various chromatographic techniques. Subsequently, the protein can be refolded into its native, biologically active conformation by carefully removing the denaturing agent, often through dialysis or dilution. nih.gov

The following table summarizes the typical concentrations of guanidine hydrochloride used in protein solubilization:

| Application | Typical Guanidine Hydrochloride Concentration | Purpose |

| Solubilization of Inclusion Bodies | 4 M - 6 M | To unfold and dissolve aggregated proteins. sigmaaldrich.com |

| Washing of Inclusion Bodies | 0.5 M - 1 M | To remove contaminants without completely solubilizing the protein of interest. researchgate.net |

| On-column Refolding | Gradient of 6 M to 0 M | To gradually remove the denaturant and allow the protein to refold while bound to a chromatography column. researchgate.net |

Isolation of RNA:

Guanidinium salts are also integral to methods for isolating RNA. nih.govelsevierpure.com The strong denaturing capability of guanidinium thiocyanate, a related compound, is utilized to disrupt cells and rapidly inactivate endogenous ribonucleases (RNases), enzymes that degrade RNA. nih.govnih.gov This immediate inactivation of RNases is crucial for preserving the integrity of the isolated RNA. The chaotropic nature of the guanidinium salt also facilitates the dissociation of RNA from proteins, allowing for the selective purification of the nucleic acid. stackexchange.com

The presence of the sulfanylethyl group in this compound may offer additional functionalities in these applications. The thiol group (-SH) could potentially participate in redox reactions or interact with specific components of a purification system, although specific research on these applications is not widely available. The principles of pH buffering and macromolecule solubilization, however, are primarily dictated by the core guanidinium group.

Advanced Analytical Methodologies for the Characterization and Quantification of 2 2 Sulfanylethyl Guanidine;hydrobromide

Chromatographic Techniques for Separation and Quantification (e.g., High-Performance Liquid Chromatography, Cation-Exchange Chromatography)

Chromatographic techniques are fundamental for the separation and quantification of 2-(2-Sulfanylethyl)guanidine;hydrobromide from complex matrices. The choice of chromatographic mode is largely dictated by the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of guanidino compounds. Due to the polar and basic nature of the guanidine (B92328) group (pKa ≈ 12.5), reversed-phase HPLC can be challenging without the use of ion-pairing reagents. A more direct approach involves utilizing hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography. For instance, a method using a Cogent Diamond Hydride™ column with a mobile phase of 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid has been successfully employed for the analysis of guanidine, with UV detection at 195 nm acs.org. Such a method could be adapted for this compound, potentially offering good retention and peak shape.

Cation-Exchange Chromatography (CEC) is particularly well-suited for the separation of positively charged species like the guanidinium (B1211019) ion of 2-(2-Sulfanylethyl)guanidine. This technique relies on the electrostatic interaction between the protonated analyte and a negatively charged stationary phase. A simple and sensitive HPLC method utilizing a cation-exchange column has been developed for the quantitative determination of guanidine in high salt and protein matrices wiley.comnih.gov. This method employed a Dionex CS 14 cation-exchange column with a mobile phase of 3.75 mM methanesulfonic acid and UV detection at 195 nm, achieving a limit of quantitation of 0.25 mg/L for guanidine HCl wiley.comnih.gov. Given the structural similarity, this approach holds significant promise for the analysis of this compound.

| Technique | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| HPLC (Mixed-Mode) | Cogent Diamond Hydride™ | 50% DI Water / 50% Acetonitrile / 0.1% Formic Acid | UV at 195 nm | acs.org |

| Cation-Exchange Chromatography | Dionex CS 14 | 3.75 mM Methanesulfonic Acid | UV at 195 nm | wiley.comnih.gov |

Electrochemical Methods for Compound Detection and Redox Behavior

Electrochemical methods offer a sensitive and selective means for the detection of compounds that can undergo oxidation or reduction. The presence of both a thiol (-SH) and a guanidine group in 2-(2-Sulfanylethyl)guanidine suggests that it should be electrochemically active.

The thiol group is known to be readily oxidizable at various electrode surfaces. The electrochemical oxidation of thiols can proceed through several mechanisms, often involving the formation of disulfide bonds or higher oxidation states of sulfur. The specific redox potential will depend on the electrode material, pH, and the molecular environment of the thiol group. Pulsed electrochemical detection (PED) has been shown to be a highly selective method for the direct detection of thiocompounds without the need for derivatization nih.gov.

The combination of the thiol and guanidine functionalities in one molecule suggests a complex and interesting electrochemical profile. The oxidation of the thiol group is a likely primary electrochemical event, which could potentially be followed by or coupled with reactions involving the guanidine group. The specific redox potentials and the nature of the electrochemical processes would need to be determined experimentally using techniques like cyclic voltammetry, differential pulse voltammetry, or square wave voltammetry.

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are indispensable for the unambiguous identification and quantification of analytes in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of this compound, direct analysis by GC-MS is not feasible. Therefore, derivatization is a necessary step to convert the polar analyte into a more volatile and thermally stable derivative. Common derivatization strategies for compounds with active hydrogens (such as in the guanidine and thiol groups) include silylation (e.g., with BSTFA or TMCS) or acylation. The resulting derivatives can then be separated by GC and identified based on their characteristic mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful and widely used hyphenated technique for the analysis of non-volatile and polar compounds, making it ideally suited for this compound. The separation is typically achieved using HPLC or UPLC, as described in section 7.1, and the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for polar molecules like guanidines, typically operating in the positive ion mode to detect the protonated molecular ion [M+H]⁺.

Tandem mass spectrometry (MS/MS) can be used for structural elucidation and to enhance selectivity and sensitivity through selected reaction monitoring (SRM). The fragmentation pattern of the parent ion provides valuable structural information. For 2-Mercaptoethylguanidine, the protonated molecule ([M+H]⁺) has a precursor m/z of 120.059. MS/MS analysis of this precursor ion reveals major fragment ions, which can be used for its specific detection and quantification.

| Parameter | Value | Source |

|---|---|---|

| Precursor m/z ([M+H]⁺) | 120.059 | PubChem |

| Top Peak (m/z) | 60.2 | PubChem |

| 2nd Highest Peak (m/z) | 78.1 | PubChem |

| 3rd Highest Peak (m/z) | 103.1 | PubChem |

The development of a robust LC-MS/MS method would involve optimizing the chromatographic separation, the ESI source parameters, and the collision energy for fragmentation to achieve the desired sensitivity and specificity for the analysis of this compound.

Future Research Directions in the Chemical Science of 2 2 Sulfanylethyl Guanidine;hydrobromide

Development of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

Future research into the synthesis of 2-(2-Sulfanylethyl)guanidine;hydrobromide is expected to prioritize the development of pathways that are not only efficient but also environmentally benign. Key areas of focus will include:

Green Chemistry Approaches: Exploration of synthesis routes that utilize renewable starting materials, non-toxic reagents, and biodegradable solvents. This could involve enzymatic or chemoenzymatic methods that offer high selectivity under mild reaction conditions.

Catalytic Strategies: The development of catalytic methods for the guanylation of 2-sulfanylethanamine or its derivatives would represent a significant improvement over stoichiometric approaches. This could involve the use of transition metal catalysts or organocatalysts to facilitate the reaction, thereby reducing waste and improving efficiency.

Flow Chemistry Synthesis: The implementation of continuous flow processes for the synthesis of this compound could offer advantages in terms of safety, scalability, and product consistency. Flow reactors can enable precise control over reaction parameters, leading to higher yields and purity.

| Synthetic Approach | Key Advantages | Potential Research Focus |

| Green Chemistry | Reduced environmental impact, use of renewable resources. | Development of biocatalytic routes. |

| Catalytic Strategies | High efficiency, reduced waste, potential for asymmetric synthesis. | Design of novel catalysts for guanylation reactions. |

| Flow Chemistry | Improved safety, scalability, and process control. | Optimization of reaction conditions in microreactors. |

Exploration of New Catalytic Applications in Complex Organic Synthesis

The inherent basicity and hydrogen-bonding capabilities of the guanidinium (B1211019) moiety suggest that this compound and its derivatives could serve as versatile catalysts in organic synthesis. nih.govjst.go.jprsc.org Future research in this area should investigate:

Organocatalysis: The potential of chiral derivatives of 2-(2-Sulfanylethyl)guanidine to act as organocatalysts in asymmetric transformations is a promising avenue. rsc.org The sulfanyl-ethyl side chain could be modified to introduce chiral centers, leading to catalysts for reactions such as Michael additions, aldol (B89426) reactions, and enantioselective protonations.

Phase-Transfer Catalysis: The guanidinium cation can function as a phase-transfer catalyst by forming ion pairs with anionic species, facilitating their transfer between immiscible phases. rsc.org Research could focus on the application of this compound in phase-transfer reactions, potentially enhanced by the coordinating ability of the sulfur atom.

Dual-Activation Catalysis: The guanidinium group can act as a hydrogen-bond donor to activate electrophiles, while the basic nitrogen atoms can activate nucleophiles. researchgate.net This dual-activation capability could be exploited in a variety of organic reactions, leading to novel and efficient catalytic systems.

Advanced Materials Science Investigations Utilizing Guanidinium Interactions

The strong hydrogen-bonding and ion-pairing abilities of the guanidinium group make it a valuable functional moiety in materials science. researchgate.net Future investigations into this compound in this field could include:

Supramolecular Assemblies: The formation of well-defined supramolecular structures through non-covalent interactions involving the guanidinium group. researchgate.net The sulfanyl-ethyl side chain could introduce additional coordination sites for metal ions or participate in disulfide bond formation, leading to responsive materials.

Anion Recognition and Sensing: The design of receptors based on 2-(2-Sulfanylethyl)guanidine for the selective recognition and sensing of anions. The guanidinium group is known to bind strongly to oxoanions, and the presence of the sulfur atom could modulate this binding or introduce selectivity for specific anions. mit.edu

Functional Polymers: The incorporation of the 2-(2-sulfanylethyl)guanidine moiety into polymer backbones or as side chains to create functional materials. These polymers could exhibit interesting properties such as self-healing capabilities, ion-conductivity, or antimicrobial activity.

| Material Application | Key Feature of Guanidinium Group | Potential Role of Sulfanyl-ethyl Chain |

| Supramolecular Assemblies | Strong hydrogen bonding, ion pairing. | Metal coordination, disulfide bond formation. |

| Anion Sensing | Strong affinity for oxoanions. | Modulation of binding affinity and selectivity. |

| Functional Polymers | Cationic nature, hydrogen bonding. | Cross-linking, introduction of redox activity. |

Refined Computational Models for Predicting Chemical Behavior and Interactions

Computational chemistry offers powerful tools to understand and predict the behavior of molecules like this compound. mdpi.comresearchgate.netacs.org Future research in this area should aim to:

Develop Accurate Force Fields: The creation of specific and accurate force field parameters for the 2-(2-sulfanylethyl)guanidinium cation will be crucial for reliable molecular dynamics simulations of its behavior in solution and in complex with other molecules.

Predict Reactivity and Catalytic Activity: The use of quantum mechanical methods, such as Density Functional Theory (DFT), to model reaction mechanisms and predict the catalytic activity of 2-(2-Sulfanylethyl)guanidine and its derivatives. mdpi.com This can guide the design of more efficient catalysts.

Model Non-Covalent Interactions: Detailed computational studies of the non-covalent interactions, including hydrogen bonding and cation-π interactions, that govern the binding of the 2-(2-sulfanylethyl)guanidinium cation to various substrates and in materials. nih.gov This will provide insights into its recognition properties and the stability of resulting complexes.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-sulfanylethyl)guanidine hydrobromide with high purity, and how can side reactions be minimized?

- Methodological Answer : Synthesis typically involves guanidine derivatives reacting with sulfhydryl-containing precursors under controlled pH and temperature. For example, guanidine hydrochloride can react with thiolated intermediates via nucleophilic substitution. To minimize side reactions (e.g., oxidation of sulfhydryl groups), inert atmospheres (N₂/Ar) and reducing agents (e.g., DTT) are recommended. Purity can be verified using HPLC with UV detection at 254 nm and compared against certified reference materials .

Q. Which analytical techniques are most effective for characterizing the structural and functional properties of 2-(2-sulfanylethyl)guanidine hydrobromide?

- Methodological Answer :

- NMR spectroscopy (¹H, ¹³C) for confirming the guanidine backbone and sulfanylethyl linkage.

- Mass spectrometry (ESI-MS) for molecular weight validation.

- FT-IR to identify functional groups (e.g., -SH stretching at ~2550 cm⁻¹).

- X-ray crystallography for definitive structural elucidation, though this requires high-purity crystals. Cross-referencing with safety data sheets (SDS) for handling precautions is critical .

Q. How does the stability of 2-(2-sulfanylethyl)guanidine hydrobromide vary under different storage conditions (e.g., temperature, humidity)?

- Methodological Answer : Stability studies should include accelerated degradation tests under varying conditions (e.g., 40°C/75% RH for 6 months). Monitor degradation products (e.g., oxidized disulfides) via TLC or LC-MS. Data logging software can track real-time stability parameters, ensuring compliance with ICH guidelines for hygroscopic compounds .

Q. What safety protocols are essential when handling 2-(2-sulfanylethyl)guanidine hydrobromide in laboratory settings?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coats, goggles) to avoid inhalation or skin contact.

- Emergency measures: Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical evaluation for inhalation.

- Store in airtight containers at 2–8°C, away from oxidizing agents. Reference GHS hazard classifications (e.g., acute toxicity Category 1) from SDS documentation .

Q. What role does 2-(2-sulfanylethyl)guanidine hydrobromide play in modulating biochemical pathways, and how can its activity be quantified?

- Methodological Answer : The compound may act as a thiol-modifying agent or enzyme inhibitor. To quantify activity:

- Enzyme inhibition assays (e.g., IC₅₀ determination via spectrophotometric methods).

- Isothermal titration calorimetry (ITC) for binding affinity studies.

- Fluorescent probes (e.g., ThioGlo-1) to track sulfhydryl reactivity in cellular models .

Advanced Research Questions

Q. How can mechanistic studies resolve conflicting data on the reactivity of 2-(2-sulfanylethyl)guanidine hydrobromide in different solvent systems?

- Methodological Answer : Use computational chemistry (DFT calculations) to model solvent effects on reaction pathways. Experimentally, vary solvent polarity (e.g., DMSO vs. water) and monitor kinetics via stopped-flow spectroscopy. Statistical tools (ANOVA) can identify significant solvent-dependent trends .

Q. What computational strategies are effective for predicting the interaction of 2-(2-sulfanylethyl)guanidine hydrobromide with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) to predict binding modes.

- MD simulations (GROMACS) for dynamic interaction analysis.

- QSAR models to correlate structural features with activity. Validate predictions with in vitro assays .

Q. How should researchers address contradictory findings in the literature regarding the compound’s efficacy in enzyme inhibition studies?

- Methodological Answer : Conduct a meta-analysis of published data, focusing on variables like assay pH, enzyme source, and inhibitor concentration. Replicate key studies under standardized conditions, using blinded controls. Apply error analysis (e.g., propagation of uncertainty) to identify methodological discrepancies .

Q. What experimental designs optimize the reaction yield of 2-(2-sulfanylethyl)guanidine hydrobromide while minimizing byproduct formation?

- Methodological Answer :

- Factorial design (e.g., 2³ design) to test variables: temperature, pH, reagent ratio.

- Response surface methodology (RSM) for multi-parameter optimization.

- In-line analytics (PAT tools) for real-time monitoring of reaction progress .

Q. What advanced techniques elucidate the compound’s mode of toxicity at the molecular level?

- Methodological Answer :

- Transcriptomics/proteomics to identify dysregulated pathways in exposed cell lines.

- X-ray absorption spectroscopy (XAS) to study metal-binding interactions (if applicable).

- CRISPR-Cas9 knockouts to pinpoint target genes mediating toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.